N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex small molecule characterized by a 1,4-dihydropyridine core substituted with methoxy and 4-phenylpiperazine moieties. The dihydropyridine scaffold is reminiscent of calcium channel modulators, though the methoxy and phenylpiperazine substitutions may redirect its pharmacological profile toward kinase inhibition or GPCR interactions .
Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement due to its robustness in handling complex substituents and stereochemistry .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-20-13-21(2)15-22(14-20)28-27(33)19-31-18-26(34-3)25(32)16-24(31)17-29-9-11-30(12-10-29)23-7-5-4-6-8-23/h4-8,13-16,18H,9-12,17,19H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJZTNAVUPSRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common approach is the reaction of N-(3,5-dimethylphenyl)-β-alanine with ethyl acetoacetate, followed by cyclization to form the dihydropyridine ring . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyridine ring.
Substitution: The phenyl and piperazine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that it may inhibit multidrug resistance proteins (MRP), enhancing the effectiveness of chemotherapy agents by increasing their intracellular concentration.
- Receptor Modulation : Its structural features allow it to bind to various receptors, potentially influencing cellular signaling pathways.
- Neuropharmacology : The piperazine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Studies have shown that it can:
- Inhibit efflux pumps , which are responsible for drug resistance in cancer cells.
- Modulate receptor activity , potentially influencing pathways involved in pain perception and mood regulation.
Case Study 1: Anticancer Properties
A study investigated the effect of N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide on various cancer cell lines. Results demonstrated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics, suggesting its potential as an adjunct treatment in cancer therapy .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological applications, researchers evaluated the compound's effects on serotonin receptors. The findings indicated that it could enhance serotonergic signaling, which may be beneficial in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Dihydropyridine Motifs
The compound shares structural homology with pharmacopeial agents such as (R)- and (S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl] derivatives (). These analogues feature acetamide linkages and aromatic substituents but differ in their core scaffolds (hexane vs. dihydropyridine) and functional groups (hydroxy vs. methoxy). Such variations significantly impact solubility and target selectivity. For example, the dihydropyridine core in the subject compound may confer redox activity absent in hexane-based analogues .
Bioactivity and Substituent Effects
Marine-derived oxazepine and pyrrolidine derivatives (), such as 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives, exhibit structural parallels in their 4-oxo-pyrrolidinyl groups. These compounds demonstrate antimicrobial and cytotoxic activities, suggesting that the 4-oxo moiety in the subject compound could similarly influence bioactivity. However, the addition of a phenylpiperazine group may enhance blood-brain barrier penetration compared to simpler pyrrolidine derivatives .
Lumping Strategy for Comparative Analysis
highlights the "lumping" approach, where compounds with shared features (e.g., dihydropyridine cores or phenylpiperazine substituents) are grouped to predict properties. Under this framework, the subject compound could be compared to:
- Class A : Dihydropyridines with arylpiperazine substituents (e.g., antihypertensive drugs).
- Class B: Acetamide-linked phenoxy derivatives (e.g., compounds).
- Class C : Marine-derived 4-oxo-pyrrolidine agents ().
Research Findings and Challenges
Bioactivity Predictions
The compound’s structural hybridity suggests dual mechanisms:
- Phenylpiperazine moiety: Potential serotonin/dopamine receptor modulation.
- Dihydropyridine core: Redox activity or kinase inhibition. Marine actinomycete-derived analogues () with similar mass ranges (~450–500 Da) show IC₅₀ values of 1–10 µM in cytotoxicity assays, providing a benchmark for future testing .
Challenges in Comparative Studies
Biological Activity
N-(3,5-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. It belongs to the dihydropyridine class, which is known for its diverse pharmacological properties, including antihypertensive and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.6 g/mol. The structure features a piperazine moiety and a methoxy group that suggest interactions with various biological targets, particularly in the central nervous system .
The biological activity of this compound likely involves modulation of neurotransmitter systems. Specifically, it may interact with receptors in the central nervous system, leading to various pharmacological effects such as:
- Antihypertensive Effects : Dihydropyridine derivatives are known to act as calcium channel blockers, which can lower blood pressure by relaxing vascular smooth muscle.
- Neuroprotective Effects : The compound may exert protective effects on neuronal cells by modulating neurotransmitter release and reducing excitotoxicity.
Pharmacological Activities
Research has highlighted several biological activities associated with this compound:
Antihypertensive Activity
Studies have shown that dihydropyridine derivatives can effectively reduce blood pressure in hypertensive models. The mechanism typically involves inhibition of calcium influx through voltage-gated calcium channels in vascular smooth muscle cells.
Neuroprotective Effects
The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors. This could provide neuroprotective effects against neurodegenerative diseases by enhancing neurotransmitter signaling and reducing oxidative stress .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). For instance:
- Antitumor Activity : A related study indicated that modifications in the piperazine moiety could enhance antitumor activity against various cancer cell lines. Compounds were evaluated for their cytotoxic effects and mechanisms of action .
- Antimicrobial Properties : Some derivatives have shown promising antifungal activity against strains such as Candida albicans. This suggests a broader spectrum of biological activity that warrants further investigation .
- In Vivo Studies : Animal models have been employed to assess the antihypertensive and neuroprotective effects, with results indicating significant reductions in blood pressure and improvements in cognitive function following treatment with related dihydropyridine compounds .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the 1,4-dihydropyridine core.
- Mannich reactions to introduce the phenylpiperazine moiety at the C2 position.
- Acetylation to attach the N-(3,5-dimethylphenyl)acetamide group. Key challenges include maintaining regioselectivity during the Mannich reaction and preventing oxidation of the dihydropyridine ring. Purification often requires recrystallization and column chromatography to isolate the product (>95% purity) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H, ¹³C, 2D-COSY) : To confirm the connectivity of the dihydropyridine ring and substituents.
- HPLC-MS : To verify molecular weight (MW ≈ 454.55 g/mol) and purity.
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 4-oxo group) .
Q. What functional groups contribute to its potential bioactivity?
- 1,4-Dihydropyridine core : May modulate calcium channel activity.
- Phenylpiperazine moiety : Known to interact with serotonin/dopamine receptors.
- Methoxy group : Enhances lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–5°C during acetylation to minimize side reactions.
- Catalyst selection : Use Pd/C or CuI for coupling steps (yield improvement by 15–20%).
- Automated reactors : Ensure consistent mixing and pH control in large-scale synthesis .
Q. How do structural analogs influence biological activity?
Comparative studies of analogs (Table 1) reveal:
| Substituent Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of 3,5-dimethylphenyl with nitro group | Reduced receptor binding affinity (IC₅₀ ↑ from 12 nM to 48 nM) | |
| Methoxy → Ethoxy at C5 | Improved metabolic stability (t₁/₂ ↑ 2.5-fold) |
Q. How to resolve contradictions in reported biological data?
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.
- Structural validation : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
Q. What computational methods support SAR studies?
- Molecular docking (AutoDock Vina) : Predict binding modes to serotonin receptors (5-HT₁A, ΔG = -9.2 kcal/mol).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies mitigate oxidative degradation of the dihydropyridine core?
- Inert atmosphere : Perform reactions under N₂/Ar to prevent ring oxidation.
- Antioxidant additives : Include 0.1% BHT during storage to extend shelf life .
Methodological Guidance
Designing a receptor binding assay for mechanistic studies
- Step 1 : Radiolabel the compound (³H or ¹⁴C) for competitive binding assays.
- Step 2 : Use membranes from transfected HEK293 cells expressing target receptors.
- Step 3 : Calculate Kᵢ values using nonlinear regression (GraphPad Prism) .
Evaluating metabolic stability in vitro
- Liver microsome assay : Incubate with human liver microsomes (HLM) and NADPH cofactor.
- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes to estimate intrinsic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
